molecular formula C10H7BrO2 B3390709 Methyl 3-bromo-4-ethynylbenzoate CAS No. 1204333-37-8

Methyl 3-bromo-4-ethynylbenzoate

Cat. No.: B3390709
CAS No.: 1204333-37-8
M. Wt: 239.06 g/mol
InChI Key: NPVLVLUVPFYCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4-ethynylbenzoate is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol. It features a benzoate core with a bromine atom at the 3rd position and an ethynyl group at the 4th position. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: While specific industrial production methods for methyl 3-bromo-4-ethynylbenzoate are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-ethynylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.

    Sonogashira Coupling: Involves palladium and copper catalysts, typically in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki–Miyaura coupling reaction with an arylboronic acid would yield a biaryl compound.

Scientific Research Applications

Methyl 3-bromo-4-ethynylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-ethynylbenzoate involves its participation in various chemical reactions. The bromine atom and ethynyl group serve as reactive sites, allowing the compound to undergo substitution and coupling reactions. These reactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.

    Methyl 3-bromo-4-methylbenzoate: Another similar compound with a methyl group at the 4th position instead of an ethynyl group.

Uniqueness: Methyl 3-bromo-4-ethynylbenzoate is unique due to the presence of both a bromine atom and an ethynyl group on the benzoate core. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-bromo-4-ethynylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLVLUVPFYCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703921
Record name Methyl 3-bromo-4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-37-8
Record name Methyl 3-bromo-4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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